molecular formula C11H11N B181126 6,7-Dimethylquinoline CAS No. 20668-33-1

6,7-Dimethylquinoline

Cat. No.: B181126
CAS No.: 20668-33-1
M. Wt: 157.21 g/mol
InChI Key: UJSRVVQKNSYGKS-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoline can be synthesized through various methods, including:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, utilizing continuous flow reactors and greener catalysts to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethylquinoline has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

6,7-Dimethylquinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a wide range of applications.

    2-Methylquinoline: Another methyl-substituted quinoline with different properties.

    4-Hydroxyquinoline: Known for its biological activities and used in drug development.

Uniqueness: The presence of two methyl groups at the 6th and 7th positions of the quinoline ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRVVQKNSYGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174712
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-33-1
Record name 6,7-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main metabolic pathways of 6,7-dimethylquinoline in rainbow trout?

A: Research shows that rainbow trout readily absorb this compound from water. [] The primary metabolic pathway involves hydroxylation at the 6- and 7-methyl groups, forming 7-hydroxymethyl-6-methylquinoline and 6-hydroxymethyl-7-methylquinoline. These metabolites are then conjugated, likely with glucuronide or sulphate, before being excreted. [] This biotransformation process indicates the fish's ability to detoxify and eliminate this compound.

Q2: Has this compound been identified as a natural product?

A: Yes, a hydroxylated derivative of this compound, specifically 3,4-dihydroxy-6,7-dimethylquinoline-2-carboxylic acid, was isolated from the marine-derived fungus Aspergillus sp. M512. [] This finding suggests a potential role of this compound class in the marine environment and warrants further investigation into its ecological function.

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